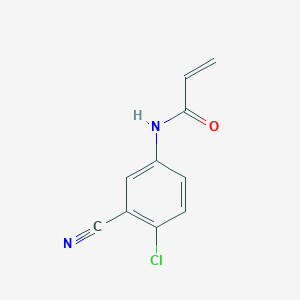

N-(4-chloro-3-cyanophenyl)prop-2-enamide

Description

N-(4-Chloro-3-cyanophenyl)prop-2-enamide is a synthetic acrylamide derivative characterized by a prop-2-enamide backbone substituted with a 4-chloro-3-cyanophenyl group. The chloro and cyano substituents at positions 4 and 3 of the phenyl ring likely influence its physicochemical properties, such as lipophilicity and electronic effects, which are critical for bioactivity .

Structure

2D Structure

Properties

IUPAC Name |

N-(4-chloro-3-cyanophenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O/c1-2-10(14)13-8-3-4-9(11)7(5-8)6-12/h2-5H,1H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUIRCNOVYZSOEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1=CC(=C(C=C1)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Approach

The primary synthetic route to N-(4-chloro-3-cyanophenyl)prop-2-enamide involves the acylation of 4-chloro-3-aminobenzonitrile with acrylic acid derivatives, most commonly acrylic chloride, under controlled conditions.

-

- 4-chloro-3-aminobenzonitrile (amine component)

- Acrylic chloride (acylating agent)

Reaction Type: Nucleophilic acyl substitution forming an amide bond.

-

- Solvent: Dichloromethane or ethyl acetate

- Base: Often a tertiary amine such as N-ethylpiperidine or triethylamine to scavenge HCl formed

- Temperature: Low temperatures (0–5 °C) during addition to control reactivity and minimize side reactions

- Inert atmosphere (argon or nitrogen) to prevent oxidation or moisture interference

Detailed Preparation Procedure

Based on experimental protocols reported in peer-reviewed literature and patent disclosures, the preparation can be summarized as follows:

| Step | Description | Conditions/Notes |

|---|---|---|

| 1 | Dissolution of amine : 4-chloro-3-aminobenzonitrile is dissolved in anhydrous solvent (e.g., dichloromethane) under inert atmosphere. | Dry conditions critical to prevent hydrolysis of acyl chloride |

| 2 | Cooling : The solution is cooled in an ice bath to 0–5 °C. | Controls reaction exotherm and selectivity |

| 3 | Addition of base : A tertiary amine base (e.g., N-ethylpiperidine) is added to neutralize HCl formed during acylation. | Ensures reaction proceeds efficiently |

| 4 | Dropwise addition of acrylic chloride : Acrylic chloride (1.1 equivalents) is added slowly to the cooled reaction mixture with stirring. | Monitored by TLC or HPLC-MS until amine consumption |

| 5 | Stirring at room temperature : After addition, the mixture is stirred at ambient temperature to ensure complete reaction. | Reaction progress monitored by TLC/HPLC |

| 6 | Quenching : The reaction is quenched by adding water in an ice bath to deactivate excess reagents. | Prevents overreaction and facilitates workup |

| 7 | Extraction : The aqueous phase is separated, and the organic phase is washed with 1.0 M aqueous HCl and brine to remove impurities. | Purification step |

| 8 | Drying : Organic layer is dried over anhydrous magnesium sulfate. | Removes residual water |

| 9 | Solvent removal : Evaporation under reduced pressure yields crude product. | Prepares for purification |

| 10 | Purification : Flash column chromatography on silica gel (eluent: hexane/ethyl acetate) isolates pure this compound. | Final product as crystalline solid |

This procedure yields the target compound with high purity and good yield (typically 60–90%) depending on scale and precise conditions.

Reaction Mechanism Insights

- The amine nitrogen of 4-chloro-3-aminobenzonitrile attacks the electrophilic carbonyl carbon of acrylic chloride.

- Formation of a tetrahedral intermediate is followed by elimination of chloride ion.

- The base scavenges the liberated HCl, driving the reaction forward.

- The double bond in the acrylamide moiety remains intact, enabling further functionalization if desired.

Alternative Synthetic Routes

While the direct acylation with acrylic chloride is the most common, alternative methods include:

- Using activated esters or anhydrides of acrylic acid : These can serve as milder acylating agents, potentially reducing side reactions.

- Coupling reagents : Carbodiimides (e.g., EDC, DCC) or uronium salts can activate acrylic acid for amide bond formation with 4-chloro-3-aminobenzonitrile.

- One-pot methods : Some protocols combine in situ generation of acrylic acid derivatives with amine coupling to streamline synthesis.

Summary Table of Preparation Parameters

| Parameter | Typical Value/Condition | Notes |

|---|---|---|

| Amine | 4-chloro-3-aminobenzonitrile | Commercially available or synthesized |

| Acylating agent | Acrylic chloride (1.1 eq) | High purity required |

| Solvent | Dichloromethane or ethyl acetate | Anhydrous conditions essential |

| Base | N-ethylpiperidine or triethylamine | Neutralizes HCl |

| Temperature | 0–5 °C during addition; RT for stirring | Controls reaction rate and selectivity |

| Reaction time | 1–3 hours | Monitored by TLC/HPLC |

| Workup | Quenching with water, acid wash, brine wash | Removes impurities |

| Purification | Flash chromatography | Yields pure crystalline product |

| Yield | 60–90% | Depends on scale and conditions |

Research Findings and Optimization Notes

- The reaction is sensitive to moisture; rigorous drying of solvents and reagents improves yield and purity.

- Slow addition of acrylic chloride minimizes side reactions such as polymerization of the acrylamide moiety.

- Use of tertiary amines as base prevents formation of amine hydrochloride salts that complicate purification.

- Purification by chromatography is generally required to remove unreacted starting materials and side products.

- Crystallization from acetonitrile or ethyl acetate can improve the physical stability of the final compound.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro substituent on the phenyl ring undergoes nucleophilic aromatic substitution (NAS) under specific conditions.

Key Reactions and Conditions :

-

Ammonia/Amine Substitution : Reacts with primary or secondary amines (e.g., methylamine, piperidine) in polar aprotic solvents (DMF, DMSO) at 80–120°C. Catalytic Cu(I) or Pd(0) enhances reactivity .

-

Thiol Substitution : Thiophenol derivatives react in the presence of K₂CO₃ or Cs₂CO₃ in DMF at 100°C, yielding thioether products.

Mechanistic Insight :

The electron-withdrawing cyano group meta to the chloro substituent activates the aryl ring for NAS by destabilizing the intermediate σ-complex .

Example Reaction :

Addition Reactions

The α,β-unsaturated propenamide moiety participates in conjugate additions.

Hydrohalogenation

Controlled addition of HCl or HBr occurs via stereoselective pathways:

-

Regioselectivity : Protonation at the β-carbon due to electron-withdrawing effects of the amide group .

-

Stereoselectivity : Syn-addition dominates in nonpolar solvents (toluene), while anti-addition occurs in polar solvents (DMPU/HX systems) .

Conditions :

Michael Addition

Nucleophiles (e.g., amines, thiols) add to the α,β-unsaturated system:

Catalysts : Lewis acids (ZnCl₂) or organocatalysts (proline) .

Oxidation

-

Double Bond Epoxidation :

-

Reagents: m-CPBA or H₂O₂/NaHCO₃ in CH₂Cl₂.

-

Products: Epoxy derivatives with retained stereochemistry.

-

-

Amide Oxidation :

-

Limited reactivity under mild conditions; strong oxidants (KMnO₄) may degrade the amide.

-

Reduction

-

Propenamide Saturation :

-

Catalytic hydrogenation (H₂/Pd-C) reduces the double bond to a single bond.

-

Selective reduction of the cyano group to an amine requires LiAlH₄ or BH₃-THF.

-

Cyclization Reactions

The cyano group enables intramolecular cyclization:

Example :

Conditions : Acidic hydrolysis (HCl, 80°C) followed by cyclization .

Cross-Coupling Reactions

Palladium-catalyzed couplings modify the aryl ring:

Suzuki-Miyaura Coupling :

Product : Biaryl derivatives with retained propenamide functionality.

Mechanistic and Stereochemical Considerations

-

Steric Effects : Bulkier nucleophiles (e.g., tert-butylamine) show reduced NAS yields due to steric hindrance .

-

Electronic Effects : Electron-withdrawing groups (CN, Cl) enhance electrophilicity at the chloro-substituted carbon .

-

Solvent Polarity : Polar solvents stabilize charged intermediates in NAS, while nonpolar solvents favor stereoselective hydrohalogenation .

Scientific Research Applications

Organic Synthesis

N-(4-chloro-3-cyanophenyl)prop-2-enamide serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical transformations, including:

- Oxidation : This can yield carboxylic acids or other oxidized derivatives using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

- Reduction : It can be reduced to form amines or alcohols utilizing reducing agents such as lithium aluminum hydride (LiAlH₄).

- Substitution Reactions : The chloro or cyano groups can be substituted to produce a variety of derivatives, expanding the compound's utility in synthetic pathways.

Biological Research

The compound has potential applications in drug development and pharmacology. Its structural characteristics make it suitable for modifications that can lead to new therapeutic agents. For instance:

- Anticancer Activity : Research has indicated that derivatives of compounds similar to this compound exhibit antiproliferative effects against various cancer cell lines, including lung cancer cells (A549). These studies typically involve screening for IC₅₀ values to determine efficacy .

- Receptor Modulation : The compound may interact with biological receptors, such as the melanocortin-5 receptor (MC5R), which is significant for modulating biological activities related to metabolism and inflammation .

Industrial Applications

In industrial chemistry, this compound is utilized in the production of:

- Dyes and Pigments : The compound's functional groups allow it to be incorporated into dye synthesis, contributing to the color properties of various industrial products.

- Pharmaceuticals : Its derivatives may serve as precursors for developing new drugs with improved therapeutic profiles.

Case Study 1: Antiproliferative Activity

A study investigated the antiproliferative effects of a series of capsaicin derivatives, including those based on structures similar to this compound. The results showed significant growth inhibition in lung cancer cell lines, highlighting the potential of these compounds as anticancer agents .

Case Study 2: Synthesis and Characterization

Research focused on synthesizing novel derivatives of this compound through various chemical reactions. The synthesized compounds were characterized using NMR and mass spectrometry, confirming their structures and paving the way for further biological evaluation .

Mechanism of Action

N-(4-chloro-3-cyanophenyl)prop-2-enamide is similar to other compounds such as N-(3-chloro-4-cyanophenyl)prop-2-enamide and N-(4-cyanophenyl)prop-2-enamide. its unique combination of functional groups gives it distinct properties and potential applications. The presence of both chloro and cyano groups enhances its reactivity and versatility compared to similar compounds.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The bioactivity of acrylamide derivatives is highly dependent on substitution patterns. Key analogs include:

Key Observations :

- Halogenation: Dichloro derivatives (e.g., 3,4-diCl) exhibit broader and stronger antibacterial activity than mono-chloro analogs .

- Electron-Withdrawing Groups : CF₃ and CN substituents enhance activity by modulating electronic properties and target binding .

- Positional Effects : Meta-substituted anilides (e.g., 3-Cl) often show higher antimicrobial activity, while ortho-substituted analogs may favor anti-inflammatory effects .

Physicochemical Properties

Lipophilicity (logD₇.₄) is a critical determinant of bioavailability and membrane penetration:

The chloro group increases lipophilicity compared to cyano analogs, but the 3-CN substituent in this compound may balance polarity for optimal cell penetration .

Antimicrobial Activity:

- 3,4-Dichlorocinnamanilides : Submicromolar activity against Staphylococcus aureus and MRSA, surpassing ampicillin .

- Compound 10 (3-F, 4-CF₃) : Bactericidal action against MRSA with minimal cytotoxicity .

- Cyano Derivatives: Lower activity than chloro analogs but useful for reducing cytotoxicity .

Anti-inflammatory Activity:

Biological Activity

N-(4-chloro-3-cyanophenyl)prop-2-enamide is a compound with significant biological activity, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H8ClN2 and features a prop-2-enamide moiety linked to a 4-chloro-3-cyanophenyl group. The structural characteristics contribute to its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate receptor activity and enzyme function. It is believed to interact with specific molecular targets, leading to various physiological effects. For instance, compounds with similar structural features have been shown to influence the melanocortin-5 receptor (MC5R), which plays a role in metabolic processes and inflammation .

Target Interactions

- Receptor Modulation : The compound may bind to receptors, altering their activity.

- Enzyme Inhibition : It can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer or inflammatory disorders.

Biological Activity Overview

The biological activities associated with this compound include:

- Antiproliferative Effects : Studies indicate that similar compounds exhibit antiproliferative activity against various cancer cell lines, suggesting potential use in oncology .

- Anti-inflammatory Properties : The modulation of inflammatory pathways may position this compound as a candidate for treating inflammatory diseases .

Research Findings and Case Studies

Recent studies have highlighted the efficacy of this compound analogs in preclinical models:

Example Case Study

In a study investigating the effects of related compounds on KRAS mutations, it was found that specific analogs exhibited potent antiproliferative activity with IC50 values in the nanomolar range. This suggests that this compound may share similar properties, warranting further investigation into its therapeutic potential against KRAS-driven tumors .

Safety and Toxicity

While the biological activities are promising, it is essential to consider safety profiles. Preliminary toxicity assessments indicate that compounds within this class exhibit manageable toxicity levels; however, comprehensive toxicological studies are necessary to establish safety for clinical use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.